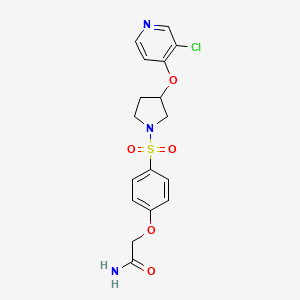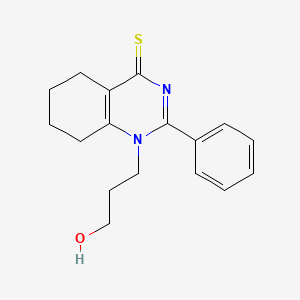![molecular formula C15H14F3N7 B2642550 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile CAS No. 2097911-41-4](/img/structure/B2642550.png)
3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a white powder . It is a complex organic molecule with multiple functional groups, including a pyrimidine ring, a piperidine ring, and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The compound contains a pyrimidine ring, a piperidine ring, and a pyrazine ring . The exact atomic coordinates and displacement parameters can be found in the referenced literature .科学的研究の応用
Renal Function and Creatinine Clearance
3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile (INCB039110) is known to be an inhibitor of Janus kinases (JAKs), specifically JAK1. It has been studied for its interaction with renal transporters and its effect on creatinine renal clearance. The compound was found to inhibit OCT2-mediated uptake of creatinine and MATE1-/MATE2-K-mediated efflux of creatinine. In a phase 1 study, INCB039110 demonstrated a modest and reversible increase in serum creatinine, without representing a change in the glomerular filtration rate (GFR). The interaction with multiple transporters is believed to affect creatinine uptake and efflux, underlining the limitations of using serum creatinine as a marker of renal function (Zhang et al., 2015).
Metabolism and Excretion
The metabolism, excretion, and pharmacokinetics of INCB018424, another form of the compound, have also been studied. After a single oral dose of INCB018424 in a study, the compound was found to be rapidly absorbed, and the majority of the circulating radioactivity was from metabolites. It's also noted that INCB018424 was highly metabolized, with <1% of the dose recovered as the parent drug in excretion, indicating that the compound was highly absorbed and extensively metabolized (Shilling et al., 2010).
特性
IUPAC Name |
3-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N7/c16-15(17,18)12-7-13(23-9-22-12)25-5-1-10(2-6-25)24-14-11(8-19)20-3-4-21-14/h3-4,7,9-10H,1-2,5-6H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQRTHMAWLYTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=CN=C2C#N)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2642470.png)
![N-(2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642471.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2642475.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide](/img/structure/B2642476.png)

![5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2642478.png)


![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2642484.png)

![N-(4-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2642487.png)
![4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2642490.png)